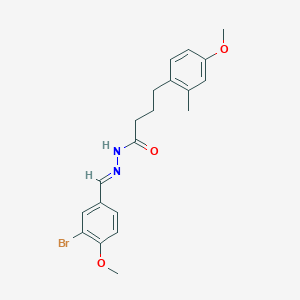![molecular formula C27H26N2O3S B297957 (2E,5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297957.png)
(2E,5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is a chemical compound that has been the focus of much scientific research in recent years. This compound is of interest due to its potential applications in the fields of medicine and pharmaceuticals. In
Mechanism of Action
The mechanism of action of ((2E,5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is not yet fully understood. However, studies have shown that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This leads to the inhibition of cancer cell growth and ultimately, the death of cancer cells.
Biochemical and Physiological Effects:
((2E,5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. Additionally, ((2E,5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ((2E,5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one in lab experiments is its potent anti-cancer properties. This makes it an ideal compound for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to obtain in large quantities.
Future Directions
There are several future directions for research on ((2E,5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one. One area of research is the development of new and more efficient synthesis methods for this compound. Another area of research is the exploration of its potential applications in other fields, such as agriculture and environmental science. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of ((2E,5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the reaction between 4-(benzyloxy)-3-methoxybenzaldehyde and 4-ethylphenylhydrazine in the presence of a catalyst. The resulting product is then treated with thioacetic acid to form ((2E,5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one.
Scientific Research Applications
((2E,5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been the subject of much scientific research due to its potential applications in the fields of medicine and pharmaceuticals. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that ((2E,5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has potent anti-cancer properties and can inhibit the growth of cancer cells.
properties
Product Name |
(2E,5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one |
|---|---|
Molecular Formula |
C27H26N2O3S |
Molecular Weight |
458.6 g/mol |
IUPAC Name |
(5E)-2-(4-ethylphenyl)imino-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-3-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H26N2O3S/c1-4-19-10-13-22(14-11-19)28-27-29(2)26(30)25(33-27)17-21-12-15-23(24(16-21)31-3)32-18-20-8-6-5-7-9-20/h5-17H,4,18H2,1-3H3/b25-17+,28-27? |
InChI Key |
HQEFJBCGMVDBJI-UYJNXHFOSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)/S2)C |
SMILES |
CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)S2)C |
Canonical SMILES |
CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(4-chlorobenzylidene)-3-(2-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B297874.png)

![2-(4-chlorophenyl)-7-methyl-1,2,4-triazaspiro[4.5]dec-3-ene-3-thiol](/img/structure/B297878.png)
![7-(2,4-Dichlorophenyl)-4-(4-methylphenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione](/img/structure/B297879.png)


![N'-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-4-(4-methoxyphenyl)butanohydrazide](/img/structure/B297886.png)
![ethyl {2-bromo-6-ethoxy-4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetate](/img/structure/B297889.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-4-(4-methoxyphenyl)butanehydrazide](/img/structure/B297890.png)
![4-{2-[4-(4-Methoxy-3-methylphenyl)butanoyl]carbohydrazonoyl}phenyl acetate](/img/structure/B297891.png)
![N'-[(Z)-(3-iodo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-(4-methoxyphenyl)butanehydrazide](/img/structure/B297893.png)
![N'-[(E)-(3-ethoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]-4-(4-methoxyphenyl)butanehydrazide](/img/structure/B297896.png)
![N'-[(E)-(4-methyl-3-nitrophenyl)methylidene]-2-phenoxyacetohydrazide](/img/structure/B297897.png)
![4-(4-methoxy-3-methylphenyl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]butanehydrazide](/img/structure/B297898.png)